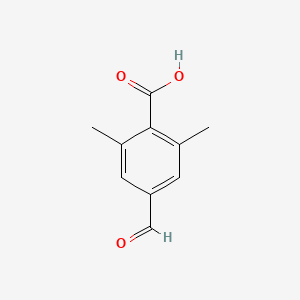

4-Formyl-2,6-dimethylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-formyl-2,6-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLUAIAAIWYAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4-Formyl-2,6-dimethylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-2,6-dimethylbenzoic acid, a polysubstituted aromatic carboxylic acid, presents a unique scaffold for chemical synthesis and drug discovery. Its bifunctional nature, containing both a reactive aldehyde and a carboxylic acid moiety, makes it a versatile building block for the synthesis of more complex molecules. The steric hindrance provided by the two methyl groups ortho to the carboxylic acid can influence its reactivity and conformational properties, offering interesting possibilities for the design of targeted molecules. This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside generalized experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

Limited experimental data is available for this compound. The following table summarizes the available quantitative data. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 306296-76-4 | Commercial Suppliers |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| Boiling Point (Predicted) | 342.4 ± 35.0 °C | [2] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| Predicted XlogP | 1.6 | [1] |

Predicted Mass Spectrometry Data:

| Adduct | Predicted m/z |

| [M+H]⁺ | 179.07027 |

| [M+Na]⁺ | 201.05221 |

| [M-H]⁻ | 177.05571 |

| [M+NH₄]⁺ | 196.09681 |

| [M+K]⁺ | 217.02615 |

| [M+H-H₂O]⁺ | 161.06025 |

| Data from PubChemLite[1] |

Synthesis and Purification

Hypothetical Synthetic Pathway

A potential synthetic route could start from 2,6-dimethyltoluene. The synthesis would involve the oxidation of one of the methyl groups to a carboxylic acid, followed by formylation at the para-position.

General Experimental Protocol for Synthesis (Example: Vilsmeier-Haack Formylation)

This protocol is a general representation and would require optimization for the specific substrate.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of the starting material (e.g., 2,6-dimethylbenzoic acid) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane).

-

Reagent Preparation: In the dropping funnel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to an ice-cooled solution of N,N-dimethylformamide (DMF).

-

Reaction: Cool the flask containing the substrate to 0°C and slowly add the Vilsmeier reagent dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 6-7.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Spectroscopic Characterization

Experimental spectroscopic data for this compound is not available. Below are the expected spectral features based on its structure and general principles of spectroscopy.

¹H NMR Spectroscopy (Expected Features)

-

Aldehydic Proton (-CHO): A singlet peak in the region of 9.5-10.5 ppm.

-

Aromatic Protons: Two singlets in the aromatic region (7.0-8.0 ppm) corresponding to the two protons on the benzene ring.

-

Methyl Protons (-CH₃): A singlet integrating to six protons in the region of 2.2-2.6 ppm, corresponding to the two methyl groups.

-

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Expected Features)

-

Carbonyl Carbon (C=O) of Aldehyde: A peak in the region of 190-200 ppm.

-

Carbonyl Carbon (C=O) of Carboxylic Acid: A peak in the region of 165-185 ppm.

-

Aromatic Carbons: Several peaks in the region of 120-150 ppm.

-

Methyl Carbons (-CH₃): A peak in the region of 15-25 ppm.

FT-IR Spectroscopy (Expected Features)

-

O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.

-

C-H Stretch (Aromatic and Alkyl): Absorption bands in the region of 2850-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Absorption bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry

The fragmentation pattern in mass spectrometry would be expected to show a molecular ion peak (M⁺) and characteristic fragments resulting from the loss of functional groups.

-

Loss of -OH from carboxylic acid: [M - 17]⁺

-

Loss of -CHO (formyl group): [M - 29]⁺

-

Loss of -COOH (carboxyl group): [M - 45]⁺

Biological Activity and Drug Development Potential

As of the latest literature search, there is no specific information available regarding the biological activity of this compound or its involvement in any signaling pathways. However, substituted benzoic acid derivatives are a common motif in medicinal chemistry, and this compound could serve as a valuable starting material for the synthesis of novel therapeutic agents. The presence of the aldehyde group allows for the facile introduction of various pharmacophores through reactions such as reductive amination or Wittig reactions.

Logical Workflow for Chemical Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of a novel chemical entity like this compound.

Conclusion

This compound is a chemical compound with potential as a versatile building block in organic synthesis and medicinal chemistry. While detailed experimental data on its properties and synthesis are currently limited, this guide provides a summary of the available information and outlines general procedures for its preparation and characterization. Further research is warranted to fully elucidate its chemical and biological properties, which could pave the way for its application in the development of novel molecules with therapeutic potential. Researchers are encouraged to perform experimental validation of the predicted properties and to explore the synthetic utility of this compound.

References

An In-depth Technical Guide on 4-Formyl-2,6-dimethylbenzoic acid (CAS 306296-76-4)

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the available technical data for 4-Formyl-2,6-dimethylbenzoic acid. It is important to note that publicly accessible information regarding specific experimental protocols, and biological applications for this particular compound is limited. This guide presents the confirmed physicochemical properties and supplements this with information on closely related compounds to provide a comparative context. All data not explicitly attributed to this compound should be treated as supplementary information for reference purposes only.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. While some data points are available from chemical suppliers and databases, experimental values for properties such as melting point and solubility are not consistently reported in the reviewed literature.

| Property | Value | Source |

| CAS Number | 306296-76-4 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₀O₃ | --INVALID-LINK-- |

| Molecular Weight | 178.18 g/mol | --INVALID-LINK-- |

| Predicted Boiling Point | 342.4 ± 25.0 °C | ChemicalBook |

| Canonical SMILES | CC1=CC(=CC(=C1C(=O)O)C)C=O | PubChem |

| InChI Key | IZLUAIAAIWYAHL-UHFFFAOYSA-N | PubChem |

Synthesis and Purification

The synthesis of structurally similar compounds often involves the oxidation of a corresponding aldehyde or the carboxylation of a Grignard reagent. For instance, the synthesis of various formyl-substituted benzoic acids can be achieved through multi-step sequences that ensure high regioselectivity.

Purification of analogous solid organic acids typically involves recrystallization from appropriate solvents or column chromatography on silica gel. The choice of solvent for recrystallization would depend on the solubility profile of the compound, which is currently not well-documented.

Applications and Biological Activity

There is currently a lack of specific information regarding the applications and biological activity of this compound in the reviewed scientific literature and patents.

However, the structural motif of a substituted benzoic acid is prevalent in medicinal chemistry. For example, the related compound, 4-formylbenzoic acid, has been identified as a key intermediate in the development of therapeutic agents, including inhibitors of Tankyrase, a protein involved in Wnt signaling pathways implicated in cancer. It is plausible that this compound could be explored as a building block in the synthesis of novel bioactive molecules.

Experimental Protocols

Due to the absence of published research detailing the biological effects of this compound, no established experimental protocols for its use in biological assays are available at this time.

Signaling Pathways

As there is no information on the biological targets or mechanism of action of this compound, it is not possible to create diagrams of any associated signaling pathways.

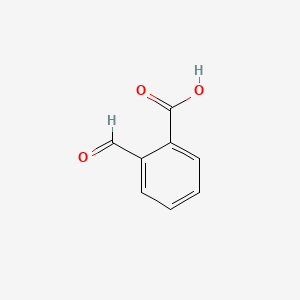

Comparative Data for Structurally Related Compounds

To provide a frame of reference, the following table summarizes the physicochemical properties of some commercially available and well-characterized compounds that are structurally related to this compound.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Formylbenzoic acid | 619-66-9 | C₈H₆O₃ | 150.13 | 256 |

| 2,4-Dimethylbenzoic acid | 611-01-8 | C₉H₁₀O₂ | 150.17 | 124-126 |

| 2,6-Dimethylbenzoic acid | 632-46-2 | C₉H₁₀O₂ | 150.17 | 114-116 |

Logical Relationships and Workflows

Given the current lack of specific application and biological data, a generalized workflow for the investigation of a novel chemical entity like this compound is presented below. This diagram illustrates a potential path from synthesis to biological characterization.

Caption: A generalized workflow for the investigation of a novel chemical compound.

Conclusion

This compound is a chemical compound with defined physicochemical properties but limited publicly available information regarding its synthesis, specific applications, and biological activity. The data on structurally similar compounds suggest that it may have potential as a building block in medicinal chemistry and drug discovery. Further research is required to elucidate its synthetic pathways, biological targets, and potential therapeutic applications. This guide serves as a summary of the current knowledge and a starting point for researchers interested in exploring the properties and potential of this compound.

An In-depth Technical Guide to 4-Formyl-2,6-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-2,6-dimethylbenzoic acid, a substituted aromatic carboxylic acid, holds interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to researchers in drug discovery and development. The IUPAC name for this compound is This compound .

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 306296-76-4 | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |

| Molecular Weight | 178.18 g/mol | [1] |

| Predicted Boiling Point | 342.4 ± 32.0 °C | [3] |

| Predicted XlogP | 1.6 | [2] |

| SMILES | CC1=CC(=CC(=C1C(=O)O)C)C=O | [2] |

| InChI | InChI=1S/C10H10O3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-5H,1-2H3,(H,12,13) | [2] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be conceptualized based on established organic chemistry principles. A plausible synthetic route could involve the formylation of 2,6-dimethylbenzoic acid or the oxidation of a corresponding benzyl alcohol or methyl group.

A general workflow for a potential synthesis is outlined below. This is a hypothetical pathway and would require experimental optimization.

Caption: Hypothetical synthetic workflow for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is scarce. However, predicted mass spectrometry data is available.

Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 179.07027 |

| [M+Na]⁺ | 201.05221 |

| [M-H]⁻ | 177.05571 |

| [M+NH₄]⁺ | 196.09681 |

| [M+K]⁺ | 217.02615 |

| Data sourced from PubChemLite.[2] |

Biological Activity and Potential Applications in Drug Discovery

Currently, there is a lack of specific research on the biological activity of this compound itself. However, the broader class of substituted benzaldehydes and benzoic acids are known to exhibit a wide range of biological activities. For instance, various derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.

The structural motifs present in this compound make it an interesting candidate for lead generation in drug discovery programs. The aldehyde group can participate in the formation of Schiff bases or be utilized in reductive amination reactions to generate diverse libraries of compounds. The carboxylic acid moiety provides a handle for forming amides, esters, and other derivatives, allowing for the modulation of physicochemical properties such as solubility and cell permeability.

A logical workflow for exploring the potential of this compound in a drug discovery context is presented below.

Caption: A potential workflow for utilizing this compound in a drug discovery program.

Conclusion

This compound is a chemical entity with potential as a versatile building block in organic synthesis and medicinal chemistry. While comprehensive experimental data for this specific compound is limited, its structural features suggest that it could serve as a valuable starting material for the generation of novel compounds with interesting biological activities. Further research is warranted to fully elucidate its chemical reactivity, spectroscopic properties, and biological profile to unlock its full potential for scientific and pharmaceutical applications.

References

Technical Whitepaper: 4-Formyl-2,6-dimethylbenzoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides a detailed overview of 4-Formyl-2,6-dimethylbenzoic acid, including its chemical structure, properties, and potential applications, with a focus on synthetic methodologies and characterization.

Introduction

This compound is a bifunctional aromatic organic compound. Its structure, featuring both a carboxylic acid and an aldehyde group on a dimethylated benzene ring, makes it a potentially valuable building block in medicinal chemistry and materials science. The ortho-dimethyl substitution pattern sterically hinders the carboxylic acid, which can influence its reactivity and the conformational properties of its derivatives. The para-formyl group provides a reactive site for various chemical transformations.

The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is: CC1=CC(=CC(=C1C(=O)O)C)C=O[1].

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature, suggesting it is a specialized research chemical. However, based on its structure and data from chemical suppliers, the following properties can be summarized.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |

| Molecular Weight | 178.18 g/mol | [2] |

| CAS Number | 306296-76-4 | [2] |

| Predicted XlogP | 1.6 | [1] |

| Purity (typical) | Min. 95% |

Note: Much of the available data is predicted or from commercial suppliers and should be confirmed by experimental analysis.

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Synthesis via Oxidation

This protocol is a hypothetical multi-step synthesis based on common organic transformations.

-

Starting Material: 2,4,6-Trimethylbenzoic acid.

-

Protection of the Carboxylic Acid: The carboxylic acid group is first protected, for example, as a methyl ester, to prevent unwanted side reactions during oxidation.

-

Procedure: Dissolve 2,4,6-trimethylbenzoic acid in methanol. Add a catalytic amount of sulfuric acid and reflux the mixture for several hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, neutralize the acid, extract the ester with an organic solvent, and purify.

-

-

Selective Oxidation of the para-Methyl Group: The methyl group at the 4-position can be selectively oxidized to an aldehyde. This is a challenging step due to the presence of other methyl groups. A possible approach is radical bromination followed by hydrolysis.

-

Procedure: Dissolve the methyl 2,4,6-trimethylbenzoate in a suitable solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). Irradiate with a UV lamp to initiate the reaction. This would form the 4-(bromomethyl) derivative.

-

The resulting benzylic bromide can then be converted to the aldehyde via methods like the Sommelet reaction or by hydrolysis to the alcohol followed by a mild oxidation (e.g., with PCC or Swern oxidation).

-

-

Deprotection of the Carboxylic Acid: The protecting group on the carboxylic acid is removed.

-

Procedure: If a methyl ester was used, it can be hydrolyzed back to the carboxylic acid using a base like sodium hydroxide in a mixture of water and an organic solvent, followed by acidification.

-

-

Purification: The final product, this compound, would be purified using techniques such as recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Applications in Research and Drug Development

While specific applications for this compound are not widely documented, its structure suggests several potential uses:

-

Scaffold for Medicinal Chemistry: The bifunctional nature of this molecule allows it to be used as a scaffold for creating diverse libraries of compounds for drug discovery. The aldehyde can be converted into various functional groups (e.g., amines, alcohols, imines), and the carboxylic acid can form amides or esters.

-

Molecular Probes and Linkers: The distinct reactivity of the aldehyde and carboxylic acid groups allows for orthogonal conjugation strategies, making it a candidate for use in chemical biology as a linker molecule for constructing molecular probes or bioconjugates.

-

Materials Science: Aromatic dicarboxylic acids and dialdehydes are used in polymer synthesis. This molecule could serve as a monomer or a cross-linking agent in the development of novel polymers with specific thermal or mechanical properties.

Visualized Workflow: Synthesis and Derivatization

The following diagram illustrates a generalized workflow for the synthesis and subsequent derivatization of this compound for use in a hypothetical drug discovery screening process.

Caption: Generalized workflow for the synthesis and derivatization of this compound.

References

Technical Guide: 4-Formyl-2,6-dimethylbenzoic Acid

InChIKey: IZLUAIAAIWYAHL-UHFFFAOYSA-N

This technical guide provides a summary of the available information for 4-Formyl-2,6-dimethylbenzoic acid, targeting researchers, scientists, and drug development professionals. The document outlines the key chemical identifiers, physicochemical properties, and safety information based on publicly available data.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for understanding the compound's basic characteristics and for its application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C10H10O3 | [1][2][3] |

| Molecular Weight | 178.18 g/mol | [1][3] |

| Monoisotopic Mass | 178.06299 Da | [2] |

| InChI | InChI=1S/C10H10O3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-5H,1-2H3,(H,12,13) | [2] |

| SMILES | CC1=CC(=CC(=C1C(=O)O)C)C=O | [2] |

| CAS Number | 306296-76-4 | [1] |

| Predicted XlogP | 1.6 | [2] |

Predicted Collision Cross Section Data

The following table summarizes the predicted collision cross section (CCS) values for different adducts of this compound. These predictions can be valuable in mass spectrometry-based analytical methods.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 179.07027 | 133.5 |

| [M+Na]+ | 201.05221 | 143.2 |

| [M-H]- | 177.05571 | 136.9 |

| [M+NH4]+ | 196.09681 | 153.7 |

| [M+K]+ | 217.02615 | 141.1 |

| [M+H-H2O]+ | 161.06025 | 128.6 |

| [M+HCOO]- | 223.06119 | 156.4 |

| [M+CH3COO]- | 237.07684 | 180.4 |

| [M+Na-2H]- | 199.03766 | 137.7 |

| [M]+ | 178.06244 | 135.5 |

| [M]- | 178.06354 | 135.5 |

| Data sourced from PubChemLite.[2] |

Safety and Hazard Information

Based on available data, this compound is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Recommended precautionary statements include:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

Experimental Protocols and Biological Activity

A comprehensive search for detailed experimental protocols, biological activity data, and associated signaling pathways for this compound did not yield specific results. While general synthetic methods for related compounds like 4-formylbenzoic acid are documented, no specific, step-by-step experimental procedures for this particular molecule were found in the public domain. Similarly, there is no available information on its biological targets or its role in any signaling pathways.

Visualization of Workflows and Pathways

Due to the lack of information regarding experimental workflows or signaling pathways involving this compound, no diagrams could be generated. The creation of meaningful visualizations requires data on the compound's interactions and experimental procedures, which is not currently available.

References

Physical and chemical properties of 4-Formyl-2,6-dimethylbenzoic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Formyl-2,6-dimethylbenzoic Acid

Introduction

This compound (CAS RN: 306296-76-4) is a bifunctional aromatic organic compound. Its structure consists of a benzoic acid core substituted with a formyl (-CHO) group at the 4-position and two methyl (-CH₃) groups at the 2- and 6-positions. This substitution pattern, particularly the ortho-methyl groups flanking the carboxylic acid, imparts significant steric hindrance that influences its chemical reactivity and physical properties. This document provides a comprehensive overview of the known physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

It is important to note that while basic identifiers and predicted properties for this specific compound are available, detailed experimental data such as melting point, pKa, and spectroscopic analyses are not widely published. Therefore, this guide also includes experimental data from closely related analogs, such as 4-formylbenzoic acid and 2,6-dimethylbenzoic acid, to provide context and infer expected properties.

Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. Much of the available quantitative data is based on computational predictions.

Table 1: General and Predicted Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 306296-76-4 | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |

| Molecular Weight | 178.18 g/mol | [1] |

| Monoisotopic Mass | 178.06299 Da | [2] |

| Boiling Point | 342.4 ± 30.0 °C (Predicted) | - |

| Density | 1.218 ± 0.06 g/cm³ (Predicted) | - |

| pKa | 3.03 ± 0.37 (Predicted) | - |

| XlogP | 1.6 (Predicted) | [2] |

Spectroscopic and Analytical Data

Detailed experimental spectra for this compound are not publicly available. However, predicted mass spectrometry data can provide guidance for mass analysis.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts [2]

| Adduct | m/z |

| [M+H]⁺ | 179.07027 |

| [M+Na]⁺ | 201.05221 |

| [M-H]⁻ | 177.05571 |

| [M+NH₄]⁺ | 196.09681 |

| [M+K]⁺ | 217.02615 |

| [M+H-H₂O]⁺ | 161.06025 |

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dictated by its three functional groups: the carboxylic acid, the aldehyde, and the substituted aromatic ring.

Reactivity of Functional Groups

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amide bond formation, and conversion to an acid chloride. However, the steric hindrance from the two ortho-methyl groups is expected to significantly decrease the rate of these reactions compared to unhindered benzoic acids.

-

Aldehyde Group: The formyl group is susceptible to both oxidation to a carboxylic acid (yielding 2,6-dimethylterephthalic acid) and reduction to a primary alcohol (hydroxymethyl group). It can also participate in condensation reactions, such as the formation of imines (Schiff bases) with primary amines or acetals with alcohols.[4][5]

Synthesis Pathway

A specific, detailed synthesis protocol for this compound is not described in the searched literature. However, a plausible synthetic route can be inferred from standard organic chemistry transformations. A common strategy for introducing a formyl group to an aromatic ring is through formylation of a suitable precursor. An example of a general synthetic approach is outlined below.

Caption: A generalized, plausible workflow for the synthesis of this compound.

Experimental Protocols

As specific experimental protocols for this compound are not available, the following sections describe general methodologies for analogous compounds. These should be adapted and optimized for the target molecule.

General Protocol for Esterification of a Sterically Hindered Benzoic Acid

-

Reaction Setup: To a solution of the sterically hindered benzoic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol), slowly add a strong acid catalyst (e.g., concentrated sulfuric acid, 0.1 eq).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Due to steric hindrance, the reaction may require prolonged heating (12-24 hours).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude ester. Purify the product using flash column chromatography.

General Protocol for Oxidation of an Aldehyde to a Carboxylic Acid

-

Reaction Setup: Dissolve the aldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of tert-butanol and water.

-

Oxidation: Add a solution of an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), dropwise at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the color of the oxidizing agent disappears.

-

Extraction: If applicable, acidify the mixture with HCl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting carboxylic acid can be purified by recrystallization.

Logical Relationships and Workflows

Key Chemical Transformations

The primary reactive sites of this compound allow for several key transformations, which are fundamental to its use as a chemical intermediate.

Caption: Diagram of the main chemical reactions involving the functional groups of the title compound.

General Analytical Workflow for Characterization

The structural confirmation and purity assessment of a synthesized batch of this compound would typically follow a standard analytical workflow.

Caption: A standard workflow for the synthesis, purification, and analytical characterization of an organic compound.

References

- 1. This compound | 306296-76-4 | GMA29676 [biosynth.com]

- 2. PubChemLite - this compound (C10H10O3) [pubchemlite.lcsb.uni.lu]

- 3. 4-Carboxybenzaladehyde | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 4-Formyl-3-methylbenzoic acid | 24078-23-7 | Benchchem [benchchem.com]

4-Formyl-2,6-dimethylbenzoic Acid: A Technical Overview of a Niche Aromatic Carboxylic Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formyl-2,6-dimethylbenzoic acid is a substituted aromatic carboxylic acid characterized by the presence of a formyl (aldehyde) group and two methyl groups on the benzene ring. While its close analog, 4-formylbenzoic acid, is a well-documented compound with various applications, specific historical and detailed synthetic information for this compound is sparse in publicly available scientific literature. This guide provides a comprehensive overview of the available physicochemical data, a proposed general synthetic approach based on established organic chemistry principles, and discusses the potential utility of this molecule in research and development. Due to the limited specific data, this document also highlights the general context of substituted benzaldehydes and their significance.

Introduction

Substituted benzaldehydes are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The reactivity of the aldehyde and carboxylic acid functionalities, combined with the influence of substituents on the aromatic ring, allows for a diverse range of chemical transformations. This compound, with its ortho-dimethyl substitution pattern, presents a unique structural motif that can influence its reactivity and potential biological activity.

The historical discovery and detailed developmental timeline for this specific compound are not well-documented in readily accessible scientific literature. Its existence is confirmed through chemical supplier listings and compound databases.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 178.18 g/mol | --INVALID-LINK--[1] |

| CAS Number | 306296-76-4 | --INVALID-LINK--[1] |

| Predicted XlogP | 1.6 | --INVALID-LINK--[2] |

| Monoisotopic Mass | 178.06299 Da | --INVALID-LINK--[2] |

Synthesis and Experimental Protocols

Proposed General Synthesis via Oxidation of a Substituted Toluene

A common strategy for the synthesis of aromatic carboxylic acids is the oxidation of an alkyl group on the benzene ring. A hypothetical multi-step synthesis could be envisioned starting from a commercially available xylene isomer.

Logical Workflow for a Proposed Synthesis:

Caption: A potential multi-step synthetic pathway to this compound.

Disclaimer: This proposed synthesis is hypothetical and would require significant experimental optimization. The choice of reagents and reaction conditions would need to be carefully determined to manage selectivity and yield, particularly in the selective reduction and final oxidation steps.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity of this compound or its involvement in any signaling pathways. Its structural similarity to other biologically active benzoic acid derivatives suggests potential for investigation in areas such as anti-inflammatory or anti-cancer research. For instance, derivatives of 2,4-dihydroxy-6-n-pentylbenzoic acid have been explored for their biological activities. However, without experimental data, any discussion of its biological role remains speculative.

Applications and Future Directions

The utility of this compound likely lies in its role as a chemical intermediate. The presence of three distinct functional groups (carboxylic acid, aldehyde, and the aromatic ring) allows for a variety of chemical modifications, making it a potentially valuable scaffold in medicinal chemistry and materials science.

For drug development professionals, this compound could be of interest in the synthesis of novel small molecules. The ortho-dimethyl substitution pattern can enforce a specific conformation, which may be beneficial for binding to biological targets.

Future research on this compound should focus on:

-

Development and publication of a robust and high-yielding synthesis protocol.

-

Exploration of its reactivity and utility as a building block in organic synthesis.

-

Screening for biological activity in various assays to identify potential therapeutic applications.

Conclusion

This compound is a chemical entity with established physicochemical properties but a limited documented history and no publicly available, detailed experimental protocols for its synthesis. Its potential as a versatile intermediate in organic synthesis is clear, though its biological significance remains to be explored. This guide provides the available technical data and a scientifically plausible, albeit general, framework for its synthesis to aid researchers and professionals in the field. Further investigation is required to fully elucidate the chemistry and potential applications of this compound.

References

An In-depth Technical Guide to 4-Formyl-2,6-dimethylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-2,6-dimethylbenzoic acid, a substituted aromatic carboxylic acid, presents a unique scaffold for chemical synthesis and drug discovery. Its structure, featuring a carboxylic acid group, a formyl group, and two methyl groups on the benzene ring, offers multiple points for chemical modification and interaction with biological targets. This guide provides a comprehensive overview of the available chemical and physical properties of this compound, and while specific biological data is limited, it explores the potential applications based on the reactivity of its functional groups and the biological activities of structurally related molecules.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes its basic chemical identifiers and physical properties.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 306296-76-4 | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| Predicted XlogP | 1.6 | [2] |

Synthesis and Reactivity

Caption: A potential synthetic workflow for this compound.

The reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the aldehyde (formyl), and the two methyl groups.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard reactions such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide formation: Reaction with amines, typically activated by a coupling agent, to yield amides.

-

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Reactions of the Formyl Group

The aldehyde group is susceptible to nucleophilic attack and oxidation/reduction:

-

Reductive amination: Reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine.

-

Wittig reaction: Reaction with a phosphonium ylide to form an alkene.

-

Oxidation: Oxidation to a carboxylic acid group, resulting in 2,6-dimethylterephthalic acid.

-

Reduction: Selective reduction to a hydroxymethyl group using mild reducing agents like sodium borohydride.

Potential Applications in Drug Development

While no specific biological activities of this compound have been reported, its structural motifs are present in molecules with known pharmacological profiles. The bifunctional nature of this compound makes it an attractive scaffold for the synthesis of compound libraries for screening against various therapeutic targets. For instance, benzoic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

The presence of both a carboxylic acid and an aldehyde group allows for the creation of diverse derivatives. For example, the carboxylic acid can act as a handle for forming amides and esters, which are common functionalities in many drug molecules. The aldehyde group can be used to introduce other functionalities through reactions like reductive amination, providing a route to a variety of amine-containing compounds.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, based on the activities of other substituted benzoic acids.

Caption: A hypothetical signaling pathway potentially modulated by derivatives.

Experimental Protocols

Due to the lack of specific published experimental data for this compound, detailed protocols for its synthesis and reactions cannot be provided at this time. Researchers interested in this compound would need to develop and optimize synthetic and analytical methods based on established organic chemistry principles for related molecules.

Conclusion

This compound is a chemical entity with potential for further exploration in the fields of synthetic chemistry and drug discovery. While current literature lacks in-depth information on its synthesis, reactivity, and biological profile, its structural features suggest it could serve as a valuable building block for the creation of novel compounds with diverse pharmacological activities. Further research is warranted to fully elucidate the chemical and biological properties of this compound and its derivatives. The commercial availability of this compound for research purposes suggests that it may be utilized in proprietary drug discovery programs.[1]

References

An In-depth Technical Guide to 4-Formyl-2,6-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-2,6-dimethylbenzoic acid, a substituted aromatic carboxylic acid, holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and a carboxylic acid moiety on a sterically hindered dimethylated benzene ring, offers unique opportunities for the synthesis of complex molecular architectures. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and potential applications. Due to the limited publicly available data on this specific isomer, this guide also explores general synthetic strategies applicable to its preparation.

Chemical Properties and Data

At present, detailed experimental data for this compound is not widely reported in peer-reviewed literature. However, based on its structure and data from chemical suppliers, the following information can be summarized.

| Property | Value | Source |

| CAS Number | 306296-76-4 | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |

| Molecular Weight | 178.18 g/mol | [1] |

| Predicted Mass Spec Data | [M+H]⁺: 179.07027, [M+Na]⁺: 201.05221 | [2] |

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are scarce in the public domain. However, general methods for the formylation of aromatic rings and the synthesis of other formylbenzoic acid isomers can provide a logical framework for its preparation.

A plausible synthetic route would involve the formylation of 2,6-dimethylbenzoic acid or a suitable derivative. The direct introduction of a formyl group onto the 4-position of the 2,6-dimethylbenzoic acid ring presents a key challenge due to the steric hindrance from the two methyl groups.

One potential, though not specifically exemplified for this molecule, general procedure for the synthesis of formylbenzoic acids involves the hydrolysis of a dichloromethylbenzoyl chloride precursor. A Japanese patent describes a method for producing formylbenzoic acids by hydrolyzing dichloromethylbenzoyl chloride in the presence of a catalyst, such as zinc oxide, in a solvent like sulfolane.[3] While specific examples are provided for the para- and meta-isomers, a similar approach could theoretically be adapted for the 2,6-dimethyl substituted analogue.[3]

Hypothetical Experimental Workflow for Synthesis:

The following diagram illustrates a generalized workflow that could be adapted for the synthesis of this compound, based on common organic chemistry transformations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Formyl-2,6-dimethylbenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 4-formyl-2,6-dimethylbenzoic acid, a valuable intermediate in medicinal chemistry and organic synthesis. The described method is a two-step process commencing with the selective benzylic bromination of 2,4,6-trimethylbenzoic acid, followed by the oxidation of the resulting benzylic bromide to the desired aldehyde. This protocol includes a comprehensive list of materials, step-by-step experimental procedures, and expected outcomes.

Introduction

This compound is a bifunctional aromatic compound containing both a carboxylic acid and an aldehyde group. This substitution pattern makes it a versatile building block for the synthesis of complex organic molecules, including pharmacologically active compounds and functional materials. The presence of the sterically hindered 2,6-dimethyl substitution pattern can impart unique conformational constraints and metabolic stability to its derivatives. This application note outlines a reliable and reproducible two-step synthesis protocol for this important molecule.

The synthetic strategy involves the initial free-radical bromination of the 4-methyl group of 2,4,6-trimethylbenzoic acid using N-bromosuccinimide (NBS) and a radical initiator. The resulting 4-(bromomethyl)-2,6-dimethylbenzoic acid is then converted to the target aldehyde via a Sommelet reaction, which utilizes hexamine to effect the oxidation.

Materials and Methods

2.1 Materials:

| Reagent/Solvent | Grade | Supplier |

| 2,4,6-Trimethylbenzoic acid | ≥98% | Commercially Available |

| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |

| Azobisisobutyronitrile (AIBN) | ≥98% | Commercially Available |

| Carbon tetrachloride (CCl4) | ACS Grade, anhydrous | Commercially Available |

| Hexamine (Hexamethylenetetramine) | ≥99% | Commercially Available |

| Chloroform (CHCl3) | ACS Grade | Commercially Available |

| Acetic Acid, Glacial | ACS Grade | Commercially Available |

| Hydrochloric Acid (HCl) | 37% | Commercially Available |

| Sodium Bicarbonate (NaHCO3) | ACS Grade | Commercially Available |

| Sodium Sulfate (Na2SO4), anhydrous | ACS Grade | Commercially Available |

| Diethyl Ether | ACS Grade | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

2.2 Instrumentation:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Büchner funnel and filter flasks

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Experimental Protocols

3.1 Step 1: Synthesis of 4-(Bromomethyl)-2,6-dimethylbenzoic Acid

This procedure is adapted from standard benzylic bromination reactions using NBS.[1]

Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4,6-trimethylbenzoic acid (10.0 g, 60.9 mmol), N-bromosuccinimide (NBS) (11.9 g, 66.9 mmol), and azobisisobutyronitrile (AIBN) (0.50 g, 3.0 mmol).

-

Add 100 mL of anhydrous carbon tetrachloride (CCl4) to the flask.

-

Heat the reaction mixture to reflux (approximately 77 °C) with vigorous stirring.

-

Maintain the reflux for 4-6 hours. The reaction can be monitored by TLC (thin-layer chromatography) for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water (2 x 50 mL) and then with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford 4-(bromomethyl)-2,6-dimethylbenzoic acid as a crystalline solid.

3.2 Step 2: Synthesis of this compound (Sommelet Reaction)

This procedure is a general method for the conversion of benzylic halides to aldehydes.[2][3]

Protocol:

-

In a 500 mL round-bottom flask, dissolve 4-(bromomethyl)-2,6-dimethylbenzoic acid (10.0 g, 41.1 mmol) in 150 mL of chloroform.

-

Add hexamine (7.0 g, 49.9 mmol) to the solution and stir the mixture at room temperature for 24 hours. A white precipitate of the quaternary ammonium salt will form.

-

Filter the precipitate and wash it with a small amount of cold chloroform.

-

Transfer the collected solid to a 500 mL round-bottom flask and add 150 mL of 50% aqueous acetic acid.

-

Heat the mixture to reflux for 2 hours.

-

After refluxing, add 20 mL of concentrated hydrochloric acid and continue to reflux for an additional 15 minutes.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as aqueous ethanol or a mixture of ethyl acetate and hexanes to yield pure this compound.

Results and Data Presentation

Table 1: Summary of Compounds and Expected Data

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Yield |

| 2,4,6-Trimethylbenzoic acid |  | C10H12O2 | 164.20 | 154-156 | N/A |

| 4-(Bromomethyl)-2,6-dimethylbenzoic acid |  | C10H11BrO2 | 243.10 | ~170-175 | 70-80% |

| This compound |  | C10H10O3 | 178.18 | ~190-195 | 50-60% |

Note: The images in the table are placeholders and should be replaced with actual chemical structures.

Characterization of the final product should be performed using standard analytical techniques:

-

1H NMR: Expect signals for the aromatic protons, the aldehyde proton (~10 ppm), the methyl protons, and the carboxylic acid proton.

-

13C NMR: Expect signals for the aromatic carbons, the aldehyde carbonyl (~190 ppm), the carboxylic acid carbonyl (~170 ppm), and the methyl carbons.

-

FT-IR: Expect characteristic peaks for the C=O stretching of the aldehyde and carboxylic acid, and C-H stretching of the aromatic ring and methyl groups.

-

Mass Spectrometry: Expect the molecular ion peak corresponding to the molecular weight of the product.

Experimental Workflow Diagram

Figure 1: Two-step synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Carbon tetrachloride is a toxic and carcinogenic solvent; handle with extreme care and use appropriate containment measures. Consider substituting with a less hazardous solvent if possible, such as cyclohexane or acetonitrile, though reaction conditions may need to be re-optimized.

-

N-Bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

AIBN is a potential explosive and should be handled with care, avoiding grinding and excessive heat.

-

Concentrated acids are corrosive. Handle with care.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application Notes and Protocols: 4-Formyl-2,6-dimethylbenzoic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-2,6-dimethylbenzoic acid, a bifunctional aromatic compound, serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. Its unique structure, featuring a reactive aldehyde group and a carboxylic acid moiety flanked by two methyl groups, allows for a variety of chemical transformations. The steric hindrance provided by the ortho-methyl groups can influence the regioselectivity of reactions and the conformational properties of the resulting products.

These application notes provide an overview of the utility of this compound and its derivatives, with a focus on its application in the synthesis of quinazoline-based compounds, a class of molecules with significant therapeutic potential.

Physicochemical Properties and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 306296-76-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2][3][6] |

| Molecular Weight | 178.18 g/mol | [1][2][3][6] |

| Appearance | White solid (typical) | |

| Purity | 95% | [1][3] |

Applications in Organic Synthesis

The primary application identified for derivatives of this compound is in the synthesis of substituted quinazolines. Quinazolines are a class of heterocyclic compounds that are prevalent in many clinically used drugs due to their wide range of biological activities, including antihypertensive and anticancer properties.

Synthesis of Quinazoline Derivatives

Esters of this compound, particularly those with an amino or substituted amino group at the 3-position, are key intermediates in the synthesis of 7-alkoxycarbonyl-6,8-dimethylquinazolines. These compounds have shown potential as vasodilators and antihypertensive agents.[7]

The general synthetic pathway involves the reaction of an ester of a 3-amino-4-formyl-2,6-dimethylbenzoic acid derivative with ammonia. The ammonia reacts with the formyl group to form an imine, which then undergoes intramolecular cyclization with the amino group to form the dihydropyrimidine ring of the quinazoline scaffold, followed by aromatization.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-7-ethoxycarbonyl-6,8-dimethylquinazoline

This protocol is based on the methodology described in patent GB2143814A for the synthesis of quinazoline derivatives.[7]

Materials:

-

Ethyl 4-formyl-2,6-dimethyl-3-benzoylaminobenzoate

-

Ethanol saturated with ammonia

-

Silica gel for column chromatography

-

Diethyl ether

-

n-hexane

Procedure:

-

Dissolve ethyl 4-formyl-2,6-dimethyl-3-benzoylaminobenzoate in ethanol saturated with ammonia.

-

Allow the solution to stand at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel.

-

Evaporate the solvent from the collected fractions.

-

Recrystallize the residue from a mixture of diethyl ether and n-hexane to yield 2-phenyl-7-ethoxycarbonyl-6,8-dimethylquinazoline.

Expected Yield: 35% by weight.[7]

Product Characterization: The product can be characterized by its melting point (85-86 °C) and spectroscopic methods such as NMR and mass spectrometry.[7]

Visualizing the Synthesis

Logical Workflow for Quinazoline Synthesis

Caption: Workflow for the synthesis of a quinazoline derivative.

Signaling Pathway (Hypothetical Therapeutic Action)

The synthesized quinazoline derivatives are described as having vasodilating activity and are useful for treating hypertensive disorders.[7] While the exact signaling pathway is not detailed in the source, a hypothetical pathway for vasodilation is depicted below.

Caption: Hypothetical signaling pathway for vasodilation.

References

- 1. myskinrecipes.com [myskinrecipes.com]

- 2. Dye Intermediates - Organic Synthesis Building Blocks (52) [myskinrecipes.com]

- 3. myskinrecipes.com [myskinrecipes.com]

- 4. 306296-76-4|this compound| Ambeed [ambeed.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. อนุพันธ์กรดคาร์บอกซิลิกอะโรมาติก | ตัวกลางเภสัชกรรม (73) [myskinrecipes.com]

- 7. GB2143814A - Quinazolines - Google Patents [patents.google.com]

Application Notes and Protocols for 4-Formyl-2,6-dimethylbenzoic Acid in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct medicinal chemistry applications and detailed experimental data for 4-Formyl-2,6-dimethylbenzoic acid are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the analysis of its structural motifs, the known biological activities of related compounds, and its potential as a scaffold in drug discovery, particularly in the context of inhibiting the Wnt signaling pathway.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure combines a benzoic acid moiety, known for its presence in various bioactive compounds, with a formyl group that can act as a reactive handle for further chemical modifications, and two methyl groups that can influence the molecule's conformation and interaction with biological targets. While direct evidence of its biological activity is limited, its structural features suggest potential applications in medicinal chemistry, particularly as a scaffold for the development of enzyme inhibitors.

The Wnt signaling pathway is a crucial regulator of cell proliferation and differentiation, and its aberrant activation is implicated in numerous cancers, including colorectal cancer.[[“]][2][3][4] Tankyrase (TNKS) enzymes are key components of the β-catenin destruction complex within the Wnt pathway.[5][6][7] Inhibition of tankyrase leads to the stabilization of Axin, a negative regulator of β-catenin, thereby suppressing Wnt signaling and inhibiting the growth of cancer cells with mutations in the Adenomatous Polyposis Coli (APC) gene.[8][9] This makes tankyrase a compelling target for cancer therapy.[10][11][12][13]

The structural characteristics of this compound, particularly the substituted benzoic acid core, are found in various kinase inhibitors. This suggests that derivatives of this molecule could be designed to target the nicotinamide or adenosine binding pockets of enzymes like tankyrase.[14][15][16]

Potential Applications

Based on structure-activity relationship (SAR) studies of related benzoic acid derivatives and known tankyrase inhibitors, this compound can be considered a valuable starting scaffold for the synthesis of novel therapeutic agents.[17][18]

-

Scaffold for Tankyrase Inhibitors: The 2,6-dimethylbenzoic acid core can serve as a foundation for building molecules that fit into the binding sites of tankyrase 1 and 2. The formyl group provides a reactive site for elaboration into various functional groups to enhance potency and selectivity.

-

Wnt Signaling Pathway Modulation: By serving as a precursor to tankyrase inhibitors, derivatives of this compound could indirectly modulate the Wnt signaling pathway, offering a therapeutic strategy for Wnt-driven cancers.[[“]][4]

-

Probe for Chemical Biology: Synthetic derivatives could be developed as chemical probes to investigate the biology of tankyrases and other related enzymes.

Quantitative Data Summary

As no direct experimental data for this compound as a bioactive agent was found, the following table presents data for a well-characterized and potent tankyrase inhibitor, RK-287107 , to provide context for the kind of quantitative data that would be relevant for derivatives of the title compound.[9]

| Compound | Target | IC50 (nM) | Cell Line | Cell Growth Inhibition (IC50, nM) | Notes |

| RK-287107 | Tankyrase-1 | 0.8 | COLO-320DM | 3.9 | Potent and specific tankyrase inhibitor.[9] |

| Tankyrase-2 | 0.5 | SW403 | 2.5 | Inhibits the growth of APC-mutated colorectal cancer cells.[9] | |

| PARP1 | >10,000 | RKO | >10,000 | Demonstrates high selectivity for tankyrases over PARP1.[9] |

Experimental Protocols

The following are generalized protocols relevant to the screening and characterization of potential tankyrase inhibitors derived from this compound.

Protocol 1: In Vitro Tankyrase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against tankyrase enzymes.

Materials:

-

Recombinant human Tankyrase 1 or Tankyrase 2 enzyme

-

Histone H4 (substrate)

-

Biotin-NAD+

-

Streptavidin-coated plates

-

Anti-poly(ADP-ribose) (PAR) antibody conjugated to a detectable label (e.g., HRP)

-

Test compound (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 0.1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate for HRP (e.g., TMB)

-

Stop solution (e.g., 2 M H2SO4)

-

Plate reader

Procedure:

-

Coat a streptavidin-coated 96-well plate with biotinylated histone H4. Wash to remove unbound histone.

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add the tankyrase enzyme to each well, followed by the test compound dilutions.

-

Initiate the reaction by adding NAD+. Incubate at room temperature for a specified time (e.g., 1 hour).

-

Wash the plate to remove unreacted NAD+ and enzyme.

-

Add the anti-PAR antibody-HRP conjugate and incubate to allow binding to the PARylated histone.

-

Wash the plate to remove unbound antibody.

-

Add the HRP substrate and incubate until a color change is observed.

-

Stop the reaction with the stop solution.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using appropriate software.

Protocol 2: Cellular Wnt Signaling Reporter Assay (SuperTopFlash Assay)

This protocol measures the activity of the Wnt/β-catenin signaling pathway in cells treated with a test compound.

Materials:

-

A human cell line responsive to Wnt signaling (e.g., HEK293T or SW480)

-

SuperTopFlash (STF) luciferase reporter plasmid (contains TCF/LEF binding sites)

-

A control plasmid for normalization (e.g., Renilla luciferase)

-

Transfection reagent

-

Wnt3a conditioned medium or recombinant Wnt3a

-

Test compound (dissolved in DMSO)

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the cells with the STF reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After transfection, seed the cells into a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compound for a specified pre-incubation period.

-

Stimulate the Wnt pathway by adding Wnt3a conditioned medium or recombinant Wnt3a.

-

Incubate for a further period (e.g., 16-24 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percent inhibition of Wnt signaling for each compound concentration and determine the IC50 value.

Visualizations

Wnt/β-catenin Signaling Pathway

Caption: Canonical Wnt/β-catenin signaling pathway.

Experimental Workflow for Tankyrase Inhibitor Screening

Caption: Workflow for the discovery of tankyrase inhibitors.

References

- 1. Pharmacological inhibitors targeting Wnt/β-catenin in cancer therapy - Consensus [consensus.app]

- 2. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wnt pathway modulators in cancer therapeutics: An update on completed and ongoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Design and Discovery of 2-Arylquinazolin-4-ones as Potent and Selective Inhibitors of Tankyrases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Facebook [cancer.gov]

- 11. [PDF] Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment | Semantic Scholar [semanticscholar.org]

- 12. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. From PARP1 to TNKS2 Inhibition: A Structure-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and structure-activity relationship of 4-substituted benzoic acids and their inhibitory effect on the biosynthesis of fatty acids and sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure Activity Relationships - Drug Design Org [drugdesign.org]

Application Notes and Protocols: Derivatization of 4-Formyl-2,6-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 4-Formyl-2,6-dimethylbenzoic acid. This versatile building block possesses two key reactive functional groups: a carboxylic acid and an aldehyde. This dual functionality allows for a wide range of chemical modifications, making it a valuable scaffold in medicinal chemistry and drug discovery for the synthesis of diverse compound libraries.

Overview of Derivatization Strategies

The unique structure of this compound offers orthogonal sites for chemical modification. The carboxylic acid can be readily converted into esters and amides, while the aldehyde group can participate in reactions such as Schiff base formation, Wittig reactions, and reductive amination. This allows for a systematic exploration of the chemical space around the core scaffold.

Caption: Derivatization pathways of this compound.

Experimental Protocols and Data

This section provides detailed experimental protocols for key derivatization reactions of this compound.

Esterification

Esterification of the carboxylic acid moiety can be achieved through various methods, including the classic Fischer esterification using an alcohol in the presence of an acid catalyst.

Protocol 2.1.1: Fischer Esterification with Methanol

Caption: Workflow for Fischer Esterification.

Procedure:

-

Dissolve this compound (1.0 eq) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the methyl ester.

Quantitative Data:

| Reactant | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| This compound | Methyl 4-formyl-2,6-dimethylbenzoate | H₂SO₄ | Methanol | 4-6 | >95 |

Amide Coupling

The carboxylic acid can be coupled with a variety of primary and secondary amines using standard peptide coupling reagents.

Protocol 2.2.1: EDC/HOBt Coupling with Benzylamine

Caption: Workflow for EDC/HOBt Amide Coupling.

Procedure:

-

Dissolve this compound (1.0 eq), benzylamine (1.1 eq), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portionwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or flash column chromatography.[1][2]

Quantitative Data:

| Amine | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) |

| Benzylamine | EDC, HOBt | DMF | 12-16 | 80-90 |

| Aniline | EDC, DMAP, HOBt, DIPEA | Acetonitrile | 24 | Good to Excellent |

Schiff Base Formation

The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines).

Protocol 2.3.1: Reaction with Aniline

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol or methanol.

-

Add aniline (1.0-1.1 eq) to the solution.

-

Add a catalytic amount of acetic acid (2-3 drops).

-

Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate may be observed.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum.

Quantitative Data:

| Amine | Solvent | Catalyst | Reaction Time (h) | Yield (%) |

| Aniline | Ethanol | Acetic Acid | 2-4 | High |

Wittig Reaction

The Wittig reaction allows for the conversion of the aldehyde group into an alkene, providing a powerful tool for introducing carbon-carbon double bonds.

Protocol 2.4.1: Reaction with Benzyltriphenylphosphonium Chloride

Caption: Workflow for the Wittig Reaction.

Procedure:

-

Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the suspension to -78°C and add a strong base such as n-butyllithium (1.1 eq) dropwise to generate the ylide (a deep red or orange color is typically observed).

-

Stir the mixture at this temperature for 30 minutes, then allow it to warm to 0°C for 1 hour.

-

Cool the reaction mixture back to -78°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Quench the reaction by the slow addition of water.

-

Perform a standard aqueous work-up and extract the product with an organic solvent.

-

Purify the crude product by flash column chromatography to separate the alkene product from triphenylphosphine oxide.[3][4][5]

Quantitative Data:

| Phosphonium Salt | Base | Solvent | Reaction Time (h) | Yield (%) |

| Benzyltriphenylphosphonium chloride | n-BuLi | THF | 12 | 70-85 |

Applications in Drug Development

The derivatization of this compound is a valuable strategy in drug discovery for generating libraries of compounds for high-throughput screening. The ability to independently modify the two functional groups allows for the systematic exploration of structure-activity relationships (SAR). For instance, the carboxylic acid can be converted to a series of esters or amides to modulate properties like solubility and cell permeability, while modifications at the formyl group can be used to explore interactions with specific binding pockets of a biological target. The resulting derivatives have potential applications in various therapeutic areas, including the development of novel retinoid X receptor (RXR) modulators and other targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. www1.udel.edu [www1.udel.edu]

- 5. d.web.umkc.edu [d.web.umkc.edu]

Application Notes and Protocols for 4-Formyl-2,6-dimethylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanisms, synthesis, and potential applications of 4-Formyl-2,6-dimethylbenzoic acid. The information is intended to guide researchers in the effective use of this compound in organic synthesis and drug discovery, with a particular focus on its role as a building block for pharmacologically active molecules.

Chemical Properties and Reactivity

This compound (CAS: 306296-76-4) is a bifunctional aromatic compound featuring both a carboxylic acid and an aldehyde functional group.[1][2] This unique substitution pattern makes it a versatile intermediate in organic synthesis. The methyl groups ortho to the carboxylic acid provide steric hindrance that can influence the reactivity of the carboxyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 306296-76-4 | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |

| Molecular Weight | 178.18 g/mol | [1] |

| Appearance | White to off-white powder | Inferred from typical properties of similar compounds |

| Solubility | Soluble in polar organic solvents like DMF and DMSO | [3] (inferred from 4-formylbenzoic acid) |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-formyl-2,6-dimethylbenzoate (Proposed)

This protocol is adapted from the synthesis of methyl 4-formyl-3-methylbenzoate.

-

Preparation: To a solution of methyl 4-iodo-2,6-dimethylbenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -15 °C under a nitrogen atmosphere, add isopropylmagnesium chloride (4.0 eq) dropwise.

-

Grignard Formation: Stir the reaction mixture at -15 °C for 2 hours.

-

Formylation: Add N,N-dimethylformamide (DMF) (5.0 eq) dropwise to the reaction mixture.

-

Work-up: Allow the mixture to warm to room temperature over 1 hour. Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-